molecular formula C9H13ClO5 B8397788 2-Chloro-3-oxo-pentanedioic acid diethyl ester

2-Chloro-3-oxo-pentanedioic acid diethyl ester

Cat. No. B8397788
M. Wt: 236.65 g/mol
InChI Key: DRXLGCZDLWMAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08049013B2

Procedure details

Dissolve 3-oxo-pentanedioic acid diethyl ester (1122 g, 5.327 mol) in CH2Cl2 (3 L) and cool to −9° C. To the above solution, slowly add a solution of sulfuryl chloride (374 g, 2.69 mol) in CH2Cl2 (3 L) over 3 h. Upon completion, add a second charge of sulfuryl chloride (374 g, 2.69 mol) in CH2Cl2 (3 L) over 4 h. Stir the resulting cooled solution for one hour, then warm to room temperature and stir overnight. Cool the solution in an ice bath and slowly add water (8 L). Stir for 15 min, then separate the layers. Extract the aqueous layer with additional CH2Cl2. Combine the organic phases and wash with saturated NaHCO3 (3 L). Dry and concentrate the organic solution to obtain 1370 g (105%) of the title compound as a colorless oil. Use the material as-is in the next reaction without further purification. ES/MS m/z (35Cl) 235 [M−1]−.
Quantity
1122 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
374 g
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two
Quantity
374 g
Type
reactant
Reaction Step Three
Quantity
3 L
Type
solvent
Reaction Step Three
Name
Quantity
8 L
Type
reactant
Reaction Step Four
Yield
105%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[CH2:5][C:6](=[O:13])[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH3:2].S(Cl)([Cl:18])(=O)=O.O>C(Cl)Cl>[CH2:11]([O:10][C:8](=[O:9])[CH:7]([Cl:18])[C:6](=[O:13])[CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:14])[CH3:12]

Inputs

Step One
Name
Quantity
1122 g
Type
reactant
Smiles
C(C)OC(CC(CC(=O)OCC)=O)=O
Name
Quantity
3 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
374 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
3 L
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
374 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
3 L
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
8 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-9 °C
Stirring
Type
CUSTOM
Details
Stir the resulting
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion, add
TEMPERATURE
Type
TEMPERATURE
Details
cooled solution for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warm to room temperature
STIRRING
Type
STIRRING
Details
stir overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the solution in an ice bath
STIRRING
Type
STIRRING
Details
Stir for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
separate the layers
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with additional CH2Cl2
WASH
Type
WASH
Details
Combine the organic phases and wash with saturated NaHCO3 (3 L)
CUSTOM
Type
CUSTOM
Details
Dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the organic solution

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(CC(=O)OCC)=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1370 g
YIELD: PERCENTYIELD 105%
YIELD: CALCULATEDPERCENTYIELD 215.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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